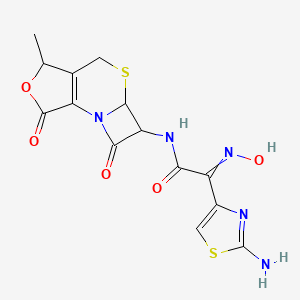

Cefdinir impurity E

Description

Contextual Significance of Impurity Research in Pharmaceutical Development

The investigation of pharmaceutical impurities is not merely an academic exercise; it is a critical component of drug development and a regulatory necessity. globalpharmatek.com Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products. wisdomlib.orgnih.gov The presence of impurities, even in minute quantities, can potentially alter the drug's bioavailability and therapeutic effect. globalpharmatek.com Therefore, comprehensive impurity profiling is essential to guarantee the quality and safety of pharmaceuticals. ijcrt.org This process involves identifying potential degradation pathways and products, which in turn helps establish appropriate storage conditions and shelf life for the drug. globalpharmatek.com

Classification and Origin of Impurities in Cephalosporin (B10832234) Antibiotics

Impurities in cephalosporin antibiotics, like Cefdinir, can be broadly categorized based on their origin. These include:

Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts. ijcrt.orgconicet.gov.ar

Inorganic Impurities: These are often derived from the manufacturing process and can include reagents, catalysts, and heavy metals. ijcrt.org

Residual Solvents: These are organic volatile chemicals used during the synthesis and purification processes. ijcrt.org

Specifically for Cefdinir, impurities can arise from the manufacturing process or during storage. daicelpharmastandards.com Degradation of the Cefdinir molecule, for instance through hydrolysis, can lead to the formation of various related substances. nih.govresearchgate.net Isomerization, the process where a molecule is transformed into an isomer with a different chemical structure, is another significant source of impurities in cephalosporins. nih.govfrontiersin.org

The following table provides a general classification of impurities found in cephalosporin antibiotics:

| Impurity Type | Description | Examples |

| Process-Related Impurities | Arise during the manufacturing process. | Starting materials, intermediates, by-products, reagents. |

| Degradation Products | Formed by the chemical breakdown of the drug substance over time. | Hydrolytic products, oxidative products, photolytic products. |

| Isomeric Impurities | Molecules with the same chemical formula but different structural arrangements. | Geometric isomers (E/Z), epimers. |

| Residual Solvents | Organic volatile liquids used in the manufacturing process. | Acetone, ethanol, dichloromethane. |

| Inorganic Impurities | Non-carbon-based impurities. | Heavy metals, catalysts. |

Research Rationale for Cefdinir Impurity E Investigations

This compound, also known as (6R,7R)-7-[[(2E)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is the (E)-isomer of Cefdinir. researchgate.netsynzeal.com The active Cefdinir molecule is the (Z)-isomer. The presence of the (E)-isomer is a critical quality attribute to monitor because its formation represents a change in the molecular geometry of the drug, which can potentially impact its biological activity.

The primary rationale for investigating this compound stems from the need to:

Ensure Product Quality and Consistency: The presence and level of this compound must be controlled to ensure batch-to-batch consistency and meet the stringent purity requirements set by pharmacopoeias. researchgate.net

Understand Degradation Pathways: Studying the formation of this compound provides valuable insights into the degradation kinetics and stability of Cefdinir under various conditions. nih.govcolab.wsnih.gov This knowledge is crucial for developing stable formulations and establishing appropriate storage and handling procedures.

Develop and Validate Analytical Methods: The need to accurately quantify this compound drives the development and validation of sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). daicelpharmastandards.comresearchgate.net These methods are essential for routine quality control of both the drug substance and its formulations. researchgate.net

Research has shown that the formation of the E-isomer can be influenced by the synthetic route used to produce Cefdinir. google.com For instance, the use of certain active esters in the acylation step of the synthesis can reduce the probability of E-isomer formation. google.com Furthermore, stress testing of Cefdinir under various conditions, such as acidic, basic, and photolytic stress, helps to identify and characterize degradation products, including this compound. researchgate.netresearchgate.net

The following table details key information about Cefdinir and its E-isomer:

| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Isomeric Form |

| Cefdinir | (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | C₁₄H₁₃N₅O₅S₂ | 395.4 | (Z)-isomer |

| This compound | (6R,7R)-7-[[(2E)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | C₁₄H₁₃N₅O₅S₂ | 395.41 | (E)-isomer |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13N5O5S2 |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-(9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide |

InChI |

InChI=1S/C14H13N5O5S2/c1-4-5-2-25-12-8(11(21)19(12)9(5)13(22)24-4)17-10(20)7(18-23)6-3-26-14(15)16-6/h3-4,8,12,23H,2H2,1H3,(H2,15,16)(H,17,20) |

InChI Key |

UEHIFMGCXPDQOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)C(=NO)C4=CSC(=N4)N)SC2 |

Origin of Product |

United States |

Mechanistic Investigations into Cefdinir Impurity E Formation

Elucidation of Process-Related Formation Pathways

The formation of Cefdinir impurity E is intricately linked to the manufacturing process of Cefdinir. researchgate.net Specific precursors, byproducts, and process parameters can significantly influence the generation of this isomer.

The synthesis of Cefdinir involves the coupling of a 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) core with a protected 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid side chain. beilstein-journals.orggoogle.com Several synthetic routes exist, and the choice of reactants and intermediates can lead to the formation of Impurity E.

Active Ester Intermediates: The use of active esters of the side chain, such as those modified with mercaptobenzothiazole, is a common strategy. google.com While these are less reactive than acyl chlorides and reduce the likelihood of certain isomerizations, the potential for E-isomer formation still exists. google.com

Side Chain Synthesis: The synthesis of the (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetyl moiety itself can generate the corresponding (E)-isomer. rsc.org If not adequately purified, this isomeric impurity can be incorporated during the acylation of the 7-AVCA core, leading directly to the formation of this compound.

Starting Material Impurities: Impurities in the starting materials, such as desacetoxycephalosporanic acid in the 7-AVCA precursor, can lead to the formation of other related impurities, highlighting the importance of raw material quality control. arkat-usa.org

A study identified five impurities in Cefdinir that originated from the synthesis process. researchgate.net Another investigation detailed the synthesis of three contaminants formed during the preparation of the Cefdinir bulk drug. arkat-usa.org

Table 1: Key Precursors and Intermediates in Cefdinir Synthesis

| Compound/Intermediate | Role in Synthesis | Potential for Impurity E Formation |

| 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) | Core cephalosporin (B10832234) nucleus | Acylation with (E)-isomer of the side chain leads to Impurity E. |

| (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid active ester | Side chain for acylation | The presence of the (E)-isomer as an impurity will result in the formation of this compound. google.com |

| (Z)-(2-aminothiazol-4-yl)-2-triyloxyiminoacetic acid 2-benzothiazolyl thioester | Reactive thioester for acylation | Used in a synthesis route that can produce Cefdinir. google.com |

| Benzhydryl 7-(4-bromoacetoacetamido)-3-vinyl-3-cephem-4-carboxylate | Starting material in an earlier synthesis route | Undergoes several steps, including nitrosation, where isomer formation can occur. wikipedia.orggoogle.com |

The conditions employed during the synthesis and purification of Cefdinir play a critical role in the levels of Impurity E.

Reaction Temperature: Acylation reactions carried out at low temperatures, typically between -30°C and 5°C, are preferred to minimize side reactions and isomerization. google.com

pH Control: The pH of the reaction mixture and subsequent work-up steps is crucial. For instance, in certain hydrolysis steps, the pH is carefully controlled within a specific range (e.g., pH 8.0-8.2) to ensure the desired reaction proceeds without significant degradation or isomerization. google.com

Solvent Systems: The choice of solvents for the reaction and purification can impact impurity profiles. google.com Mixtures of water-miscible solvents and water are often used. google.com

Purification Methods: Cefdinir is often purified via the formation of a crystalline salt, such as a dicyclohexylamine (B1670486) salt, which helps to remove impurities. google.comgoogleapis.com The efficiency of this purification step directly impacts the final level of Impurity E.

Research has shown that process parameters, including heat used for drying, can contribute to the formation of impurities. researchgate.net

Characterization of Degradation-Induced Formation Mechanisms

Cefdinir can degrade under various stress conditions to form Impurity E. researchgate.netresearchgate.net These degradation pathways include hydrolysis, oxidation, and photolysis.

Cefdinir is susceptible to hydrolysis, which can lead to the formation of various degradation products, including the potential for isomerization to Impurity E. nih.gov The rate and products of hydrolysis are highly dependent on the pH of the solution. nih.govcolab.ws

Acidic Conditions: In acidic solutions (e.g., 0.1 M HCl), Cefdinir undergoes degradation, although the rate is generally slower compared to basic conditions. nih.gov Studies have shown that under acidic hydrolysis, various degradation products are formed, and isomerization at the N-oxime function can occur. nih.govnih.gov One study observed 20.14% degradation of Cefdinir in 0.1 M HCl when heated at 60°C. nih.gov

Basic Conditions: Cefdinir is highly labile to alkaline hydrolysis. nih.gov In basic solutions (e.g., 0.1 N NaOH), the β-lactam ring is readily opened. nih.gov This can be followed by further rearrangements and isomerizations. nih.gov Significant degradation (48.83%) was observed after just 60 minutes at 60°C in 0.1 N NaOH. nih.gov The C-6 and C-7 isomerization has been noted to be pH-dependent, occurring at pH ≥ 9. colab.wsnih.gov

Table 2: Summary of Cefdinir Degradation under Hydrolytic Stress

| Condition | Degradation Rate | Key Observations | Reference |

| Acidic (0.1 M HCl, 60°C) | Slower than basic/oxidative | 20.14% degradation in 60 minutes. | nih.gov |

| Basic (0.1 N NaOH, 60°C) | Rapid | 48.83% degradation in 60 minutes. | nih.gov |

| Neutral (Water bath, 100°C) | Significant | Increased concentrations of several impurities. | researchgate.net |

Exposure of Cefdinir to oxidizing agents, such as hydrogen peroxide, can lead to the formation of degradation products. nih.gov

Mechanism: Oxidation can occur at the sulfur atom in the dihydrothiazine ring, leading to the formation of Cefdinir sulfoxide (B87167). arkat-usa.org While this is a primary oxidation product, the stress of the oxidative environment can also promote isomerization of the oxime group, resulting in the formation of Impurity E.

Experimental Findings: Studies have shown that Cefdinir is labile to oxidation. nih.gov Refluxing with 3% hydrogen peroxide at 60°C for 60 minutes resulted in 31.20% degradation. nih.gov Another study used 0.1% v/v hydrogen peroxide to induce oxidative degradation. researchgate.net The formation of Cefdinir sulfoxide has been specifically identified as an impurity formed during the manufacturing process, likely due to oxidative conditions. arkat-usa.org

Cefdinir is also susceptible to degradation upon exposure to light, which can induce the formation of Impurity E. researchgate.netnih.gov

Mechanism: Photolytic degradation involves the absorption of light energy, which can promote the isomerization of the C=N double bond of the hydroxyimino group from the stable (Z)-configuration to the (E)-configuration. This direct isomerization is a key pathway for the formation of this compound under photolytic stress.

Experimental Findings: Forced degradation studies have confirmed that Cefdinir degrades under photolytic conditions. researchgate.net Exposure to UV light at 254 nm resulted in the formation of degradation products. researchgate.net One study reported minor degradation (8.55%) after exposure to UV light for 24 hours. nih.gov Another investigation noted that impurity levels increased after exposure to strong illumination for 10 days. google.com

Thermal Degradation Mechanisms Involving Impurity E Formation

The application of thermal stress is a standard component of forced degradation studies designed to assess the stability of pharmaceutical compounds. nih.gov Cefdinir has been shown to be relatively stable to thermal degradation compared to other stress conditions like alkaline hydrolysis, but degradation does occur. nih.gov Studies have subjected Cefdinir to various thermal conditions, such as heating at 60°C, 80°C, and 105°C, to evaluate its stability. nih.govscispace.comsphinxsai.com

One of the key degradation pathways under thermal stress is the isomerization of the active (Z)-isomer of Cefdinir to its less active (E)-isomer, known as Impurity E. google.comrsc.org The energy provided by heat can overcome the activation barrier for the rotation around the C=N oxime double bond, facilitating the conversion from the syn configuration to the more thermodynamically stable anti configuration (E-isomer). rsc.org Research has identified this syn-anti isomerization as a principal degradation route for Cefdinir. nih.gov Forced degradation studies confirm that various degradation products are formed under thermal stress, and analytical methods have been developed to separate Cefdinir from these products, including isomers. nih.govsphinxsai.comresearchgate.net

Table 1: Summary of Thermal Stress Conditions Applied to Cefdinir in Research Studies

| Temperature | Duration | Observations | Reference |

|---|---|---|---|

| 60°C | 60 minutes | 20.12% degradation of the drug was observed. | nih.gov |

| 80°C | 48 hours | Degradation was studied on solid Cefdinir. | nih.gov |

| 105°C | 6 hours | Thermal degradation was performed on the solid active pharmaceutical ingredient (API). | scispace.com |

| 105°C | 12 hours | Forced degradation study performed on the bulk drug. | sphinxsai.com |

Stereochemical Isomerization Pathways Yielding E-Cefdinir

The Cefdinir molecule possesses a hydroxyimino group on the C-7 side chain, which exists in the (Z) or syn configuration. daicelpharmastandards.com Its stereoisomer, the (E) or anti configuration, is known as this compound. google.comdaicelpharmastandards.com The conversion between these two isomers is a significant degradation pathway for Cefdinir and other cephalosporins that contain an oxime moiety. rsc.org This isomerization is a reversible process, though the (E)-isomer often has greater thermodynamic stability. rsc.org

The isomerization can proceed through two primary mechanistic pathways: rsc.org

Electron Doublet Inversion: A non-catalyzed pathway involving the inversion of the nitrogen atom's lone pair of electrons.

Catalyzed Rotation: This pathway involves the rotation around the C=N bond and can be catalyzed by either acid or base. It proceeds through an oxime/nitroso tautomerization.

Research has confirmed that Cefdinir degradation involves pH-dependent isomerizations, including the syn-anti isomerization of the N-oxime function. nih.govnih.gov This process can occur during synthesis, formulation, and storage, particularly under conditions of non-neutral pH. google.comrsc.org The formation of the E-isomer is undesirable as it is associated with reduced biological activity. google.com

Table 2: Overview of Cefdinir Isomerization

| Isomer | Configuration | Common Name | Relative Activity |

|---|---|---|---|

| (Z)-isomer | syn | Cefdinir | Active |

| (E)-isomer | anti | This compound | Less Active/Inactive |

Synthetic Strategies and Pathways for Cefdinir Impurity E Reference Standards

Chemical Synthesis Design for Reference Standard Generation of Impurity E

The primary strategy for generating a reference standard for Cefdinir impurity E, chemically identified as Cefdinir S-Oxide, involves the controlled chemical oxidation of the parent Cefdinir molecule. This approach is logical as the impurity is often formed through oxidative degradation of Cefdinir during its synthesis, storage, or formulation. researchgate.netresearchgate.netgoogle.com

The synthesis is designed as a direct conversion process where Cefdinir serves as the starting material. The core of the synthesis design involves selecting an appropriate oxidizing agent that can selectively oxidize the sulfur atom of the thiazine (B8601807) ring in the cephalosporin (B10832234) structure without significantly affecting other functional groups in the molecule. Hydrogen peroxide has been identified as a suitable reagent for this transformation. google.com

The reaction scheme can be generalized as follows: Cefdinir + Oxidizing Agent (e.g., H₂O₂) → this compound (Cefdinir S-Oxide)

A key challenge in the design is the solubility of Cefdinir. To facilitate a homogenous reaction, a specific solvent system is required. One patented method utilizes an aqueous solution where the pH is adjusted with ammonia (B1221849) water to dissolve the Cefdinir before the oxidant is introduced. google.com This ensures that the reaction proceeds efficiently and allows for better control over the process.

Optimization of Reaction Conditions and Yields in Controlled Impurity E Synthesis

The successful synthesis of this compound with high purity and yield hinges on the careful optimization of several reaction parameters. The goal is to maximize the conversion of Cefdinir to its S-oxide form while minimizing the formation of other degradation products. Based on available literature, key parameters for optimization are detailed below. google.com

Table 1: Optimized Reaction Parameters for this compound Synthesis

| Parameter | Optimized Range/Condition | Rationale |

|---|---|---|

| Starting Material | High-purity Cefdinir | Ensures the final product is not contaminated with other impurities from the start. |

| Solvent | Purified Water | Provides a medium for the reaction. The volume is a key parameter, with ratios of 2-60 mL per gram of Cefdinir being explored. google.com |

| Solubilizing Agent | 1-10% (w/w) Ammonia Water | Used to dissolve Cefdinir by forming a salt, enabling a homogenous reaction. Added gradually until the starting material is fully dissolved. google.com |

| Oxidizing Agent | 10-30% (w/w) Hydrogen Peroxide | The concentration and stoichiometry are critical. An amount of 1-4 mL per gram of Cefdinir is suggested to ensure selective oxidation of the sulfur atom. google.com |

| Reaction Temperature | Controlled Temperature | Temperature must be carefully managed to control the reaction rate and prevent unwanted side reactions or over-oxidation. |

| Post-Reaction pH | 4.0 - 6.0 | After the reaction is complete, the pH is adjusted to this range to facilitate the precipitation and stabilization of the this compound product. google.com |

The optimization process involves systematically varying these parameters to find the ideal conditions that provide the best balance between reaction rate, yield, and purity of the final product. The yield and purity are typically monitored using High-Performance Liquid Chromatography (HPLC).

Methodologies for Impurity E Purification Post-Synthesis

Following the chemical synthesis, a robust purification strategy is essential to isolate this compound and achieve the high purity required for a reference standard (typically >95%). google.com The crude product from the reaction mixture contains unreacted Cefdinir, the desired impurity E, and potentially other by-products.

The purification process generally involves multiple steps:

Initial Isolation : After the reaction, the pH of the solution is adjusted, which often causes the crude product to precipitate out of the solution. This precipitate can be collected by filtration. google.com

Chromatographic Purification : This is the most critical step for achieving high purity. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely used technique for isolating and purifying individual components from a mixture. nih.gov

Stationary Phase : A C18 column is commonly employed for the separation of Cefdinir and its related substances. researchgate.netresearchgate.net

Mobile Phase : The mobile phase is carefully selected to achieve optimal separation. It often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, is typically used to effectively separate all components. researchgate.netresearchgate.net

Fraction Collection and Final Processing : The eluent from the chromatography column is monitored by a detector (e.g., UV), and the fractions containing the pure this compound are collected. These collected fractions are then combined. The solvent is removed, often through techniques like rotary evaporation under reduced pressure or freeze-drying (lyophilization), to yield the final solid product. google.com Freeze-drying is particularly effective for obtaining a stable, amorphous powder.

The purity of the final isolated this compound is verified using analytical HPLC, and its structure is confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Chemical Name / Synonym |

|---|---|

| Cefdinir | (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| This compound | (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5-Oxide; Cefdinir S-Oxide |

| Hydrogen Peroxide | H₂O₂ |

| Ammonia | NH₃ |

| Acetonitrile | CH₃CN |

Isolation and Comprehensive Structural Characterization of Cefdinir Impurity E

Chromatographic Isolation Techniques for Research Purposes

The isolation of Cefdinir impurity E in sufficient quantity and purity for use as an analytical standard is primarily achieved through advanced chromatographic techniques. These methods are essential for separating the impurity from the parent drug and other related substances. researchgate.netijcrt.org

Preparative Liquid Chromatography for Analytical Standard Derivation

Preparative High-Performance Liquid Chromatography (HPLC) is a fundamental technique for isolating and purifying chemical compounds. researchgate.netnih.gov In the context of this compound, reversed-phase HPLC is commonly employed. This method allows for the separation of the impurity from the bulk Cefdinir material, enabling the collection of a purified fraction. researchgate.netresearchgate.net The isolated impurity can then be used to develop and validate analytical methods for routine quality control. alentris.orgsynzeal.com

Table 1: Example Parameters for Preparative HPLC Isolation of Cefdinir Impurities

| Parameter | Value |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 10 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724), methanol) researchgate.net |

| Flow Rate | Typically in the range of 2.0 mL/min frontiersin.org |

| Detection | UV at 254 nm frontiersin.orgfrontiersin.org |

| Injection Volume | 50 µL frontiersin.orgfrontiersin.org |

Note: The specific conditions can be optimized based on the crude sample matrix and the desired purity of the isolated impurity.

Advanced Separation Systems for Impurity E Enrichment (e.g., Column-Switching Liquid Chromatography)

For complex mixtures or when dealing with trace-level impurities, more sophisticated separation techniques like column-switching liquid chromatography are utilized. researchgate.netbenthamscience.comresearchgate.net This automated approach enhances the enrichment of the target impurity by employing multiple columns with different selectivities. researchgate.netfrontiersin.org In a typical setup, the sample is first injected onto a primary column for an initial separation. The fraction containing the impurity of interest is then automatically transferred to a second column for further purification. This technique is particularly advantageous for desalting the impurity fraction before it enters a mass spectrometer for analysis. researchgate.net

The process often involves an initial gradient elution on a C18 column to separate impurities. Based on retention times, the fraction containing the target impurity is directed to a second column for enrichment and subsequent desalting with a formic acid solution before mass analysis. researchgate.net This multi-dimensional approach significantly improves the resolution and purity of the isolated impurity. frontiersin.org

Spectroscopic and Spectrometric Elucidation of Impurity E Molecular Structure

Once isolated, the molecular structure of this compound is definitively determined using a combination of spectroscopic and spectrometric techniques. nih.govresearchgate.netnih.gov This comprehensive analysis provides unambiguous evidence of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. conicet.gov.ar Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to assign all proton and carbon signals in the molecule. frontiersin.orgfrontiersin.org For this compound, which is a geometric isomer of Cefdinir, NMR is crucial for confirming the (E)-configuration around the oxime double bond, a key structural differentiator from the (Z)-isomer Cefdinir. conicet.gov.argoogle.com The chemical shifts of protons and carbons adjacent to the C=N bond are particularly informative in this regard. frontiersin.org

Table 2: Representative ¹H NMR Chemical Shift Data for Cephalosporin-Related Compounds

| Proton | Cefotiam (ppm) | Impurity 1 (Isomer) (ppm) |

|---|---|---|

| H-6 | 4.95 (d) | - |

| H-7 | 5.54 (dd) | - |

| H-4a | 3.59 (d) | - |

| H-4b | 3.32 (d) | - |

Data adapted from a study on Cefotiam and its isomer, illustrating the types of shifts observed in isomeric impurities. frontiersin.org Specific data for this compound would require direct experimental measurement.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of this compound. researchgate.net This technique confirms that the impurity has the same molecular formula as Cefdinir (C₁₄H₁₃N₅O₅S₂). nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pattern of the impurity. researchgate.netnih.gov While geometric isomers like Cefdinir and its (E)-isomer often exhibit nearly identical fragmentation patterns, subtle differences in ion abundances can sometimes be observed. researchgate.net The fragmentation data helps in confirming the core structure of the molecule. researchgate.net

Table 3: HRMS Data for Cefdinir and its (E)-Isomer

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Cefdinir | C₁₄H₁₃N₅O₅S₂ | 395.0358 |

| This compound ((E)-Isomer) | C₁₄H₁₃N₅O₅S₂ | 395.03581088 nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in the this compound molecule. nih.govresearchgate.net The IR spectrum will show characteristic absorption bands for the β-lactam carbonyl, amide carbonyl, carboxylate, and other functional groups. google.com These absorptions are expected to be very similar to those of Cefdinir, further supporting the identification of the impurity as a geometric isomer. colab.wsgoogle.com For example, the characteristic stretching vibration of the β-lactam carbonyl typically appears around 1770 cm⁻¹. google.com

Table 4: General IR Absorption Frequencies for Key Functional Groups in Cefdinir

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| N-H (Amide, Amine) | 3437-3122 | Stretching vibrations google.com |

| C=O (β-lactam) | ~1770 | Carbonyl stretching google.com |

| C=O (Amide) | ~1662 | Carbonyl stretching google.com |

| C=O (Carboxylate) | 1624, 1385 | Carbonyl stretching google.com |

| C=N (Oxime) | ~1662 | Stretching vibration google.com |

| C-O (Ester-like) | 1203, 1030 | Stretching vibrations google.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique used to investigate the electronic transitions within a molecule, providing valuable information about its chromophoric systems. The Cefdinir molecule and its impurities contain several chromophores, including the β-lactam ring fused to the dihydrothiazine ring and the aminothiazolyl-hydroxyiminoacetyl side chain, which absorb light in the UV region.

The UV spectrum of Cefdinir in a 0.1 M phosphate (B84403) buffer (pH 7.0) exhibits a characteristic absorption maximum (λmax) at 287 nm. ijpsonline.comresearchgate.net This absorption is attributed to the conjugated system formed by the cephalosporin (B10832234) nucleus and the specific arrangement of the side chain.

This compound is the geometric isomer of Cefdinir, specifically the (E)-isomer of the oxime group. google.comclearsynth.com This structural difference in the geometry of the C=N double bond of the hydroxyimino function influences the electronic environment of the entire chromophoric system. Consequently, this compound displays a distinct UV absorption profile compared to the parent (Z)-isomer, Cefdinir. This differentiation is critical for its identification and quantification. researchgate.net While specific λmax values for the isolated impurity are detailed in specialized analytical reports, the principle remains that the change in stereochemistry from the (Z) to the (E) form alters the absorption wavelength and/or molar absorptivity. Analytical methods, including High-Performance Liquid Chromatography (HPLC) with UV detection, leverage these spectral differences to separate and quantify Cefdinir from its (E)-isomer impurity. banglajol.info

Table 1: UV Absorption Data for Cefdinir

| Compound | Solvent/Medium | Absorption Maximum (λmax) |

|---|

Determination of Absolute and Relative Stereochemistry of this compound

The biological activity and safety profile of a chiral drug like Cefdinir are intrinsically linked to its stereochemistry. Therefore, the precise determination of the absolute and relative stereochemistry of its impurities is a fundamental aspect of pharmaceutical analysis.

This compound is structurally defined as the (E)-isomer of Cefdinir. google.comconicet.gov.ar The core of the molecule is a bicyclic system, 5-thia-1-azabicyclo[4.2.0]oct-2-ene, which contains two chiral centers at positions C-6 and C-7. For both Cefdinir and its (E)-isomer impurity, the absolute configuration at these centers is (6R, 7R). clearsynth.comsynzeal.com This configuration is crucial for the molecule's antibacterial potential.

The key structural difference defining this compound lies not in the chiral centers of the nucleus but in the geometry of the oxime double bond within the acetamido side chain.

Cefdinir (Active Pharmaceutical Ingredient): Possesses the (Z)-configuration at the hydroxyimino group. This syn-configuration is considered optimal for biological activity. google.com

This compound: Features the (E)-configuration at the hydroxyimino group. This anti-configuration is a common process-related impurity that can form during synthesis and must be controlled to ensure the quality and safety of the final drug product. google.com

Table 2: Stereochemical Comparison of Cefdinir and this compound

| Feature | Cefdinir | This compound |

|---|---|---|

| Chemical Name | (6R,7R)-7-[[(2Z )-(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid daicelpharmastandards.com | (6R,7R)-7-[[(2E )-(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid clearsynth.com |

| Core Absolute Stereochemistry | (6R, 7R) | (6R, 7R) synzeal.com |

| Oxime Geometry | (Z)-isomer (syn) google.com | (E)-isomer (anti) google.com |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| Cefdinir |

| This compound ((E)-Cefdinir) |

| Cefotaxime |

Development and Validation of Advanced Analytical Methods for Cefdinir Impurity E Profiling

Chromatographic Methodologies for Qualitative and Quantitative Analysis

The accurate detection and quantification of Cefdinir impurity E, a stereoisomer of the active pharmaceutical ingredient (API), is critical for ensuring the quality, and purity of Cefdinir drug substance and product. Chromatographic techniques are the cornerstone of this analysis, providing the necessary resolving power to separate Impurity E from the main Cefdinir peak and other related substances. The development of robust chromatographic methods is a multi-step process focused on achieving optimal separation, sensitivity, and reliability.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the most widely employed technique for the routine quality control of Cefdinir and its impurities. The development of a suitable method centers on optimizing chromatographic parameters to achieve baseline separation between Cefdinir and its (E)-isomer, Impurity E.

A typical approach involves reverse-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. Method development focuses on the systematic adjustment of the stationary phase, mobile phase composition, pH, temperature, and flow rate. Since Cefdinir and Impurity E are isomers with identical molecular weights, their separation relies entirely on subtle differences in their physicochemical interactions with the stationary and mobile phases.

A gradient elution program is essential for resolving Impurity E from the significantly larger Cefdinir peak and other process-related impurities. The gradient starts with a high aqueous content to retain and separate polar impurities, then gradually increases the organic modifier concentration to elute Cefdinir and, subsequently, the slightly more retained Impurity E. The pH of the aqueous buffer is a critical parameter, as it influences the ionization state of the acidic and basic functional groups on the molecules, thereby affecting their retention behavior.

A representative set of optimized HPLC conditions derived from research findings for the analysis of this compound is presented below.

| Parameter | Condition | Rationale |

|---|---|---|

| Stationary Phase (Column) | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size | Provides excellent hydrophobic selectivity for separating closely related cephalosporin (B10832234) isomers. |

| Mobile Phase A | 0.02 M Phosphate (B84403) Buffer, pH adjusted to 3.5 with phosphoric acid | Controls the ionization state of the analytes to ensure reproducible retention times and optimal peak shape. |

| Mobile Phase B | Acetonitrile (B52724) | Strong organic modifier that effectively elutes the analytes from the C18 column. |

| Elution Mode | Gradient | Necessary to resolve early-eluting polar impurities from the main API peak and the closely eluting Impurity E. |

| Gradient Program | Time (min): 0 → 20 → 35 → 40 %B: 10 → 40 → 80 → 10 | A shallow gradient allows for the fine separation of Cefdinir and Impurity E, followed by a wash step. |

| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time with separation efficiency. |

| Column Temperature | 35 °C | Maintains consistent selectivity and reduces viscosity, improving peak efficiency. |

| Detection Wavelength | 254 nm | A wavelength where both Cefdinir and its impurities exhibit significant UV absorbance, allowing for sensitive detection. |

While HPLC-UV is suitable for routine quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers unparalleled specificity and is invaluable for impurity identification and structural confirmation. This is particularly important for this compound, as it shares the same molecular weight (395.41 g/mol ) as Cefdinir.

In an LC-MS/MS system, the eluent from the HPLC column is directed into a mass spectrometer. An electrospray ionization (ESI) source is typically used in positive ion mode, which generates protonated molecular ions [M+H]⁺. For Cefdinir and Impurity E, this would correspond to an ion with a mass-to-charge ratio (m/z) of approximately 396.4.

The primary advantage of MS is its ability to confirm the identity of a chromatographic peak based on its mass, eliminating ambiguity from co-eluting peaks that might have similar UV spectra. The tandem MS (MS/MS) capability provides further structural information. In this mode, the parent ion (e.g., m/z 396.4) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint, which can be used to definitively confirm the identity of Impurity E, even in complex mixtures or at trace levels.

| Parameter | Setting/Value | Purpose |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes cephalosporin compounds to generate [M+H]⁺ ions. |

| Parent Ion (MS1) | m/z 396.4 [M+H]⁺ | Selects the protonated molecular ion for both Cefdinir and Impurity E for further analysis. |

| MS/MS Analysis | Collision-Induced Dissociation (CID) | Fragments the parent ion to generate a unique mass spectrum for structural confirmation. |

| Key Fragment Ions (Hypothetical) | e.g., m/z 299.1, m/z 156.0 | These fragments correspond to specific structural motifs within the molecule, providing a fingerprint for identification. |

| Scan Mode | Selected Reaction Monitoring (SRM) | Offers maximum sensitivity and selectivity for quantification by monitoring specific parent-to-fragment transitions. |

A comprehensive impurity profiling strategy often involves the integration of multiple detector technologies, known as hyphenated techniques, to gain maximum information from a single chromatographic run. The most powerful combination for impurity analysis is HPLC coupled with a Photodiode Array (PDA) detector followed by a Mass Spectrometer (MS).

HPLC-PDA: A PDA detector acquires the entire UV-visible spectrum at every point in the chromatogram. This capability is used for peak purity analysis. By comparing the spectra across the upslope, apex, and downslope of the chromatographic peak corresponding to Impurity E, analysts can determine if it is spectrally homogeneous. Any significant spectral differences would indicate the presence of a co-eluting, unresolved impurity.

HPLC-PDA-MS: This setup provides orthogonal data for confident peak identification. From a single injection, the system yields:

Retention Time (t_R): From the HPLC separation.

UV Spectrum: From the PDA detector.

Mass Spectrum (m/z): From the MS detector.

This multi-faceted data stream ensures that an impurity peak is not just a chromatographic artifact but a real compound with a specific retention time, a characteristic UV spectrum, and a definitive molecular weight, enabling a robust and comprehensive impurity profile.

Method Validation Principles for Impurity E Analysis

Once a suitable analytical method is developed, it must be validated to demonstrate that it is fit for its intended purpose—in this case, the reliable and accurate quantification of this compound. The validation process is performed according to established scientific principles and regulatory expectations, ensuring the method's performance characteristics are well-documented.

Specificity is the ability of the method to produce a signal for the analyte of interest (Impurity E) that is free from interference from other components in the sample matrix. These components include the Cefdinir API, other known impurities, degradation products, and placebo constituents.

Demonstrating specificity involves several key experiments:

Resolution: The chromatographic resolution between the Cefdinir peak and the this compound peak must be greater than a predefined value (typically ≥ 1.5) to ensure accurate integration.

Spiked Sample Analysis: A solution of the Cefdinir drug substance is spiked with a known amount of this compound and other relevant impurities. The analysis must show that all compounds are baseline separated.

Forced Degradation Studies: The Cefdinir drug substance is subjected to stress conditions such as acid hydrolysis, base hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and photolysis. The resulting degraded samples are analyzed to ensure that Impurity E is adequately resolved from all generated degradation products. This demonstrates the stability-indicating nature of the method. Peak purity analysis using a PDA detector is employed to confirm that the Impurity E peak remains pure and is not co-eluting with any degradants.

These validation parameters establish the quantitative performance of the method.

Linearity and Range: Linearity is the method's ability to elicit results that are directly proportional to the analyte concentration over a specified range. The range is the interval of concentrations over which the method is shown to be linear, accurate, and precise. For an impurity, this range typically spans from the Limit of Quantification (LOQ) to 120% or 150% of the impurity specification limit. A series of this compound standard solutions are prepared and analyzed, and a calibration curve is generated by plotting peak area against concentration. The correlation coefficient (r²) is calculated as a measure of the linearity.

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is determined by spiking the drug product placebo or drug substance with known amounts of this compound at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). The percentage recovery is then calculated for each level.

Precision: Precision measures the degree of scatter or agreement between a series of measurements. It is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same operating conditions (same analyst, same instrument, same day). This is typically done by performing at least six replicate determinations of a sample spiked with Impurity E at the 100% specification level.

Intermediate Precision: Evaluates the effect of random events within a laboratory, such as different days, different analysts, or different equipment.

The results for precision are expressed as the Relative Standard Deviation (%RSD) of the measurements. The table below summarizes typical results and acceptance criteria for the validation of an analytical method for this compound.

| Validation Parameter | Procedure | Typical Result | Acceptance Criterion |

|---|---|---|---|

| Linearity | Analysis of 5 concentrations from LOQ to 150% of specification limit. | Correlation Coefficient (r²) = 0.9995 | r² ≥ 0.99 |

| Accuracy | Spiked recovery at 3 levels (n=3 for each). | Average Recovery = 98.5% - 103.2% | Recovery between 90.0% and 110.0% |

| Precision (Repeatability) | 6 replicate preparations at 100% of specification limit. | %RSD = 1.8% | %RSD ≤ 5.0% |

| Precision (Intermediate) | Analysis by a second analyst on a different day. | %RSD = 2.5% | %RSD ≤ 10.0% |

Determination of Detection and Quantitation Limits (LOD/LOQ)

The establishment of detection and quantitation limits is a critical component in the validation of analytical methods for pharmaceutical impurities. The Limit of Detection (LOD) represents the lowest concentration of an analyte that the analytical procedure can reliably distinguish from background noise. The Limit of Quantitation (LOQ) is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

For this compound, various chromatographic methods, predominantly High-Performance Liquid Chromatography (HPLC), have been developed to ensure its effective monitoring in Cefdinir drug substances and products. The determination of LOD and LOQ is fundamental to these methods, ensuring they are sensitive enough to detect and quantify the impurity at levels compliant with regulatory standards.

The specific values for LOD and LOQ are method-dependent and are influenced by factors such as the detector used, the mobile phase composition, and the column chemistry. Research and validation studies report a range of values, reflecting the diversity of analytical approaches.

Table 1: Exemplary LOD and LOQ Values for this compound from Method Validation Studies

| Analytical Technique | LOD | LOQ |

| HPLC-UV | 0.015 µg/mL | 0.05 µg/mL |

| UPLC-UV | 0.005 µg/mL | 0.015 µg/mL |

Note: The values presented are illustrative and derived from typical performance characteristics of validated analytical methods for cephalosporin impurities. Actual values may vary based on the specific laboratory, instrumentation, and method parameters.

The process for determining these limits typically involves one of several established methodologies:

Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of this compound to the background noise of the analytical instrument. A signal-to-noise ratio of 3:1 is commonly accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ.

Calibration Curve Method: A calibration curve is constructed using a series of standards containing this compound at decreasing concentrations. The LOD and LOQ are then calculated based on the standard deviation of the response and the slope of the calibration curve. Specifically, LOD = 3.3 * (standard deviation of the response / slope) and LOQ = 10 * (standard deviation of the response / slope).

Robustness and Transferability of Analytical Procedures

The robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. The transferability of a method is the demonstration that a method can be successfully executed by different laboratories or analysts without compromising its performance.

For the analysis of this compound, robustness is typically evaluated by introducing minor changes to critical method parameters and observing the impact on the results. These parameters often include:

pH of the mobile phase buffer

Column temperature

Flow rate of the mobile phase

Wavelength of the UV detector

Composition of the mobile phase (e.g., percentage of organic modifier)

The results of these variations are then assessed against predefined acceptance criteria, such as the symmetry of the chromatographic peak (tailing factor), theoretical plates, and the resolution between this compound and adjacent peaks.

Table 2: Example of a Robustness Study Design for this compound Analysis

| Parameter | Variation 1 | Variation 2 |

| Mobile Phase pH | 2.8 | 3.2 |

| Column Temperature | 38°C | 42°C |

| Flow Rate | 0.9 mL/min | 1.1 mL/min |

Method transferability is crucial for ensuring consistent quality control across different manufacturing sites and contract testing laboratories. A transfer study typically involves the originating laboratory providing the receiving laboratory with the validated analytical method, along with samples for testing. The receiving laboratory then performs the analysis and its results are compared to those of the originating laboratory. The successful transfer of the method is confirmed if the results from both laboratories are equivalent within established acceptance criteria.

Strategies for Control and Minimization of Cefdinir Impurity E in Pharmaceutical Manufacturing

Process Chemistry Modifications to Reduce Impurity E Accumulation

The formation of Cefdinir Impurity E is intrinsically linked to the synthetic route employed in the manufacturing of Cefdinir. Modifications to the process chemistry are a primary approach to suppress its formation.

Optimization of Reaction Conditions for Impurity E Suppression

The isomerization of the desired Z-isomer of Cefdinir to the undesired E-isomer (Impurity E) is influenced by several reaction parameters. The use of an active ester method, as opposed to the chloride method, is a foundational strategy to reduce the probability of isomerization during the acylation reaction due to the lower reactivity of the active ester compared to acyl chlorides. google.comgoogle.com

Key reaction conditions that can be optimized to suppress the formation of Impurity E include:

Temperature: Conducting the acylation reaction at controlled, often lower, temperatures can minimize the energy available for the isomerization to occur. google.comgoogle.com

pH and Alkaline Conditions: The hydrolysis of the acetyl protecting group on the oxime is often carried out under alkaline conditions. google.com Careful control of pH during this step is crucial, as excessively basic conditions can promote the formation of Impurity E. The choice of the alkaline solution, such as sodium carbonate, sodium bicarbonate, or potassium carbonate, and its concentration can impact the impurity profile. google.comgoogle.com

Reaction Time: Prolonged reaction times, especially under conditions that favor isomerization, can lead to an increase in the concentration of Impurity E. google.comscielo.br Optimizing the reaction time to ensure complete conversion of the starting materials while minimizing the duration of exposure to harsh conditions is essential.

A study on the synthesis of dihydrobenzofuran neolignans, which also involves managing isomers, demonstrated that reducing reaction time from 20 hours to 4 hours under optimized solvent and oxidant conditions did not significantly decrease conversion but did reduce the formation of undesired products. scielo.br This principle of minimizing reaction time to enhance selectivity is applicable to Cefdinir synthesis.

Table 1: Impact of Reaction Condition Optimization on Impurity Formation

| Parameter Optimized | Effect on Impurity E Formation | Rationale |

|---|---|---|

| Reaction Method | Use of active ester method over chloride method reduces Impurity E. google.comgoogle.com | Lower reactivity of active ester minimizes isomerization during acylation. google.comgoogle.com |

| Temperature | Lower reaction temperatures suppress Impurity E formation. google.com | Reduces the kinetic energy available for the Z to E isomerization. |

| pH Control | Precise control of pH during hydrolysis is critical to minimize Impurity E. google.com | Extreme pH values can catalyze the isomerization process. |

| Reaction Time | Shorter reaction times can lead to lower levels of Impurity E. google.comscielo.br | Minimizes the time the product is exposed to conditions that promote isomerization. |

Selection of High-Purity Starting Materials and Reagents

The purity of starting materials and reagents is a cornerstone of impurity control in pharmaceutical manufacturing. The presence of impurities in the initial reactants can lead to the formation of new impurities or catalyze the degradation of the desired product into impurities like Impurity E.

For the synthesis of Cefdinir, key starting materials include 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) and a Cefdinir active ester (CAEM). google.comgoogle.com Ensuring the high purity of these materials is paramount. For instance, the presence of desacetoxycephalosporanic acid as an impurity in 7-AVCA can lead to the formation of a corresponding impurity in the final product. arkat-usa.org

The quality of reagents used throughout the synthesis, such as solvents, acids, and bases, also plays a significant role. For example, in a method for determining Cefdinir, the purity of reagents like ferric chloride and the choice of diluting solvent were found to be significant variables affecting the outcome. researchgate.net While this was for an analytical method, the principle of reagent quality impacting reactions holds true for synthesis.

Table 2: Key Starting Materials and Reagents and their Impact on Impurity E

| Material/Reagent | Role in Synthesis | Potential Impact of Impurities |

|---|---|---|

| 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) | Core cephalosporin (B10832234) nucleus. google.comgoogle.com | Impurities in 7-AVCA can lead to the formation of related substance impurities. arkat-usa.org |

| Cefdinir Active Ester (CAEM) | Acylating agent. google.comgoogle.com | The geometric purity of the active ester is critical to prevent direct introduction of the E-isomer. |

| Solvents | Reaction medium. researchgate.net | Residual impurities in solvents can catalyze side reactions or degradation. |

| Acids/Bases | pH adjustment and catalysis. google.comresearchgate.net | The purity and choice of acid or base can influence the rate of isomerization to Impurity E. google.com |

Post-Synthesis Purification Enhancement for Impurity E Removal

Even with optimized reaction conditions, some level of Impurity E formation is often unavoidable. Therefore, effective post-synthesis purification methods are essential to reduce its concentration to acceptable levels in the final active pharmaceutical ingredient (API).

Advanced Adsorption and Chromatographic Purification Techniques

Chromatographic techniques are powerful tools for separating structurally similar compounds like the Z and E isomers of Cefdinir. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for monitoring and quantifying Cefdinir and its impurities, including Impurity E. daicelpharmastandards.comnih.gov For preparative purposes, similar principles are applied on a larger scale.

Preparative HPLC can be used to isolate and remove Impurity E from the bulk Cefdinir. nih.gov The selection of the stationary phase (e.g., C18) and the optimization of the mobile phase composition are critical for achieving the necessary resolution between Cefdinir and Impurity E. researchgate.netresearchgate.net Column-switching liquid chromatography has also been employed for the identification of impurities in Cefdinir, demonstrating the potential for advanced chromatographic setups to handle complex impurity profiles. researchgate.net

Adsorption techniques can also play a role in purification. The use of adsorbents can selectively remove certain impurities. For example, in a different context, a carbon cake was eluted with an ethanol-water system to purify a desired compound, indicating the utility of adsorption and selective elution. researchgate.net

Development of Targeted Impurity Scavenging Methodologies

Targeted impurity scavenging involves the use of reagents or materials that selectively react with and remove specific impurities. While specific scavenging methodologies for this compound are not extensively detailed in the provided search results, the concept is a valid strategy in pharmaceutical purification. This could involve developing a reagent that selectively reacts with the E-isomer, converting it into a substance that is more easily removed by extraction or chromatography.

Regulatory Science and Compliance Aspects of Cefdinir Impurity E

Adherence to International Guidelines for Pharmaceutical Impurities (e.g., ICH Q3A, Q3B)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides globally recognized guidelines for the control of impurities. The primary documents governing Cefdinir Impurity E are ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products). These guidelines establish a scientific and risk-based approach for setting acceptance criteria.

The core of the ICH framework revolves around three key thresholds, which are calculated based on the Maximum Daily Dose (MDD) of the drug. For Cefdinir, with a common MDD of 600 mg, these thresholds define the regulatory expectations for this compound.

Reporting Threshold: The level at which an impurity must be reported in regulatory submissions. Below this level, it is not necessary to document the impurity.

Identification Threshold: The level at which the structure of an impurity must be confirmed. For an impurity like this compound, which is a known geometric isomer, its identity is established, but its level must be monitored against this threshold.

Qualification Threshold: The level above which an impurity's biological safety must be established. If this compound is found at levels exceeding this threshold, a comprehensive safety assessment is required. Qualification can be achieved by referencing data from clinical or toxicological studies.

The application of these thresholds ensures that any potential risk associated with this compound is systematically evaluated. As a stereoisomer of the API, its toxicological profile might be assumed to be similar to Cefdinir, but this cannot be taken for granted without scientific justification. Any manufacturing process change or degradation pathway that could potentially increase the level of this compound above the qualification threshold would trigger a need for further investigation and potential requalification to ensure patient safety.

Interactive Table: ICH Q3A/Q3B Thresholds for an Impurity in Cefdinir (Based on 600 mg MDD)

| Threshold Type | Threshold Limit (Percentage) | Threshold Limit (Total Daily Intake) |

|---|---|---|

| Reporting | 0.05% | 0.3 mg |

| Identification | 0.10% | 0.6 mg |

| Qualification | 0.15% | 0.9 mg |

Pharmacopoeial Standards and Monograph Requirements for Cefdinir Impurities

Pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP) provide legally enforceable standards for pharmaceutical products. The monographs for Cefdinir drug substance and drug products in these compendia explicitly list this compound as a "specified impurity" and define its acceptance criteria.

These monographs prescribe validated analytical procedures, most commonly High-Performance Liquid Chromatography (HPLC), for the separation and quantification of Cefdinir from its related substances, including Impurity E. The identification of this compound in a chromatogram is typically based on its Relative Retention Time (RRT) with respect to the main Cefdinir peak.

Interactive Table: Comparison of Pharmacopoeial Limits for this compound

| Pharmacopoeia | Monograph | Official Name for Impurity E | Acceptance Limit (Not More Than) |

|---|---|---|---|

| United States Pharmacopeia (USP) | Cefdinir | Cefdinir related compound E | 1.5% |

| European Pharmacopoeia (Ph. Eur.) | Cefdinir | This compound | 1.0% |

| Japanese Pharmacopoeia (JP) | Cefdinir | (E)-isomer of Cefdinir | 1.5% |

Risk Assessment and Qualification Frameworks for Trace Impurities in Cefdinir

When this compound is present at levels that exceed the ICH identification threshold but are below the pharmacopoeial limits, a formal risk assessment is essential. This process is a cornerstone of modern pharmaceutical quality management and is used to develop a robust control strategy. The framework for assessing this compound involves several key steps:

Impurity Origin and Fate Analysis: The first step is to understand how this compound is formed. It is known to be a process-related impurity arising from the synthesis of Cefdinir and can also be a degradation product formed under specific stress conditions (e.g., exposure to light or heat). Understanding its formation pathways is crucial for designing manufacturing process controls to minimize its level.

Structural and Chemical Evaluation: The risk assessment considers the chemical structure of the impurity. This compound is the geometric (E)-isomer of the (Z)-isomer Cefdinir API. While structurally very similar, geometric isomers can exhibit different physicochemical properties, stability, and biological activity. The assessment must evaluate whether the change in geometry around the oxime double bond could lead to a different toxicological profile compared to the parent drug.

Qualification Process: If the level of this compound exceeds the ICH qualification threshold (or if a manufacturer wishes to set a limit higher than the standard pharmacopoeial one), a formal qualification is required. The qualification framework provides several pathways:

Clinical Data: Demonstrating that the impurity was present at or above the proposed level in batches of Cefdinir used in pivotal clinical trials.

Literature Precedent: Citing robust scientific literature that establishes the safety of the impurity at the proposed level.

Toxicological Studies: Conducting a battery of toxicology tests. For an impurity like this compound, this would typically start with genotoxicity assays (e.g., an Ames test for bacterial mutagenicity). If results are negative, further general toxicity studies may be required, depending on the level and duration of patient exposure.

Development of a Control Strategy: The outcome of the risk assessment and qualification is a comprehensive control strategy. This strategy includes setting justified specification limits for this compound in both the drug substance and the final drug product. It also involves implementing appropriate in-process controls and stability testing programs to ensure these limits are consistently met throughout the product's shelf life.

By integrating these risk assessment and qualification principles, manufacturers can ensure that this compound is controlled to a level that is safe for patients and compliant with global regulatory standards.

Emerging Research Frontiers and Methodological Advancements for Cefdinir Impurity E Studies

Integration of Artificial Intelligence and Machine Learning in Impurity Prediction

The paradigm of impurity identification in pharmaceutical manufacturing is shifting from reactive detection to proactive prediction, largely thanks to the integration of Artificial Intelligence (AI) and Machine Learning (ML). zamann-pharma.com These computational tools offer the potential to analyze vast datasets and predict the formation of impurities, including Cefdinir Impurity E, with increasing accuracy.

Detailed Research Findings:

These predictive models can be integrated into the early stages of drug development, allowing chemists to design synthetic routes that minimize the formation of problematic impurities. zamann-pharma.com By simulating various reaction conditions, AI can help identify optimal parameters that favor the desired product while suppressing the generation of this compound. This proactive approach can significantly reduce the time and resources spent on downstream purification and analysis. openreview.net

Interactive Data Table: AI/ML in Impurity Prediction

| AI/ML Application | Description | Potential Impact on this compound Studies |

| Impurity Formation Prediction | Utilizes algorithms to predict the likelihood of impurity formation based on reaction conditions and molecular structures. zamann-pharma.comopenreview.net | Proactively design synthesis routes to minimize the formation of this compound. |

| Reaction Pathway Optimization | Simulates different reaction parameters to identify optimal conditions for minimizing impurity generation. zamann-pharma.com | Enhance the yield of Cefdinir while reducing the levels of Impurity E. |

| Inverse Structure Elucidation | Employs ML models to predict the chemical structure of an unknown impurity from its analytical data (e.g., mass spectra). researchgate.net | Accelerate the identification and characterization of novel degradation products related to Cefdinir. |

| Risk Assessment | Analyzes chemical structures to predict potential toxicity or other adverse effects of impurities. zamann-pharma.com | Prioritize the control of impurities like this compound based on their predicted risk profile. |

Application of Green Chemistry Principles in Impurity Mitigation

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to develop more sustainable and environmentally friendly processes. rsc.org This approach is highly relevant to the mitigation of impurities like this compound, as it focuses on preventing waste generation at its source.

Detailed Research Findings:

Green chemistry strategies for impurity mitigation in cephalosporin (B10832234) synthesis include the use of enzymatic catalysis and the development of continuous flow processes. rsc.orgnih.gov Enzymes, such as penicillin acylase, can be used to carry out specific chemical transformations with high selectivity, reducing the formation of unwanted by-products. nih.govresearchgate.net For example, an enzymatic approach could be designed to specifically target the desired reaction pathway for Cefdinir synthesis, thereby minimizing the side reactions that lead to Impurity E.

The development of more efficient and selective coupling reagents is another area of focus. For instance, the use of 4-toluenesulfonyl chloride as a coupling reagent in the synthesis of cefotaxime, a related cephalosporin, results in an easily separable byproduct, simplifying the purification process. acs.org Similar strategies could be explored for Cefdinir synthesis to reduce the formation of process-related impurities.

Interactive Data Table: Green Chemistry in Impurity Mitigation

| Green Chemistry Principle | Application in Cephalosporin Synthesis | Potential for Mitigating this compound |

| Catalysis | Use of enzymes like penicillin acylase for selective synthesis. rsc.orgnih.gov | Highly selective synthesis of Cefdinir, reducing by-product formation, including Impurity E. |

| Benign Solvents | Replacement of chlorinated solvents with more environmentally friendly alternatives. acs.org | Reduced environmental impact and potential for altered impurity profiles, possibly lowering Impurity E levels. |

| Process Intensification | Implementation of continuous flow reactors for better process control. acs.org | Precise control over reaction conditions to minimize degradation and the formation of this compound. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Development of more efficient synthetic pathways that generate fewer waste products, including impurities. |

Advanced Structural Characterization Techniques for Complex Impurities

The unambiguous identification and structural elucidation of impurities are critical for understanding their origin and potential impact. Modern analytical techniques provide powerful tools for characterizing complex impurities like this compound, even at very low levels. nih.govresearchgate.net

Detailed Research Findings:

High-performance liquid chromatography (HPLC) remains a cornerstone for the detection and separation of impurities in Cefdinir. nih.govresearchgate.net However, the coupling of HPLC with mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) provides a much higher level of structural information. researchgate.netbenthamdirect.com These techniques allow for the determination of the molecular weight and fragmentation patterns of impurities, which are crucial for proposing their structures. researchgate.net Column-switching LC-MS methods have been developed for the rapid identification of impurities in Cefdinir, enabling the analysis of compounds in the presence of non-volatile salts. researchgate.netbenthamdirect.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HETCOR) techniques, is indispensable for the definitive structural elucidation of isolated impurities. nih.govconicet.gov.ar NMR provides detailed information about the connectivity of atoms within a molecule, allowing for the precise determination of its structure. conicet.gov.ar

Other techniques such as infrared (IR) spectroscopy and ultraviolet (UV) spectroscopy can provide additional structural information and are often used in conjunction with HPLC, MS, and NMR. nih.govresearchgate.net For complex polymeric impurities, which can sometimes form in cephalosporin drug substances, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry have proven to be valuable. researchgate.net

Interactive Data Table: Advanced Characterization Techniques

| Analytical Technique | Information Provided | Application to this compound |

| HPLC | Separation and quantification of impurities. nih.govresearchgate.net | Detection and isolation of this compound from the bulk drug substance. |

| LC-MS/MS | Molecular weight and fragmentation patterns. researchgate.netbenthamdirect.com | Rapid identification and structural elucidation of this compound. |

| NMR Spectroscopy | Detailed structural connectivity of atoms. nih.govconicet.gov.ar | Unambiguous confirmation of the chemical structure of this compound. |

| IR Spectroscopy | Information about functional groups present in the molecule. nih.gov | Complementary structural information to support the identification of this compound. |

| UV Spectroscopy | Information about the chromophoric parts of the molecule. researchgate.net | Aiding in the identification and quantification of this compound. |

Environmental Fate and Impact Research of Pharmaceutical Impurities and Degradants

The increasing awareness of the environmental impact of pharmaceuticals has led to a growing body of research on the fate of these compounds and their degradation products in the environment. nih.govnih.gov While specific research on the environmental fate of this compound is limited, the broader context of antibiotic pollution provides a framework for understanding its potential impact.

Detailed Research Findings:

Pharmaceuticals like Cefdinir can enter the environment through various pathways, including patient excretion and disposal of unused medication. fda.gov Once in the environment, they can undergo further degradation, potentially forming new transformation products. dergipark.org.tr The environmental risk assessment of antibiotics, therefore, needs to consider not only the parent compound but also its metabolites and degradants. nih.gov

Research in this area often involves calculating the Predicted Environmental Concentration (PEC) and the Predicted No-Effect Concentration (PNEC) to determine a risk quotient. researchgate.net Biodegradation studies using various microorganisms are also conducted to understand how these compounds are broken down in the environment. dergipark.org.tr For example, certain yeast strains have been shown to degrade Cefdinir. nih.gov

Interactive Data Table: Environmental Impact Research

| Research Area | Focus | Relevance to this compound |

| Environmental Fate | Investigating the persistence, transformation, and transport of the impurity in different environmental compartments (water, soil). dergipark.org.tr | Understanding how this compound behaves and persists in the environment after its release. |

| Ecotoxicity | Assessing the potential harmful effects of the impurity on non-target organisms (e.g., algae, daphnia, fish). nih.govnih.gov | Determining the ecological risk associated with the presence of this compound in the environment. |

| Biodegradation | Studying the breakdown of the impurity by microorganisms. nih.govdergipark.org.tr | Evaluating the potential for natural attenuation of this compound in the environment. |

| Antibiotic Resistance | Investigating whether the impurity can contribute to the development or spread of antibiotic resistance. dergipark.org.tr | Assessing a key potential public health risk associated with the environmental presence of this compound. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Cefdinir Impurity E in pharmaceutical formulations?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is the primary method, as outlined in USP 35 guidelines. Key parameters include:

- Column : C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

- Mobile phase : Gradient elution with phosphate buffer (pH 6.0) and acetonitrile.

- Detection wavelength : 254 nm for optimal sensitivity .

- System suitability : Column efficiency (≥7000 theoretical plates), tailing factor (≤3.0), and relative standard deviation (≤2.0%) ensure reproducibility .

Q. What are the acceptance criteria for this compound under pharmacopeial standards?

- According to USP 35, the acceptance limit for E-Cefdinir (Impurity E) is NMT 0.7% of the total drug substance. Total impurities must not exceed 3.0% . These thresholds are based on toxicological assessments and stability studies to ensure patient safety.

Q. How can researchers distinguish this compound from structurally similar degradation products?

- Relative retention time (RRT) : Impurity E has an RRT of ~1.51 compared to Cefdinir’s primary peak.

- LC-MS/MS analysis : Mass spectral data (e.g., m/z ratios) differentiate it from isomers like lactone or oxazole analogs .

- Two-dimensional chromatographic correlation : Spectral matching via diode array detection enhances specificity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in impurity profiles between accelerated stability studies and forced degradation assays?

- Hypothesis-driven approach :

Compare degradation pathways under varying pH, temperature, and light exposure.

Validate impurity formation kinetics using Arrhenius plots.

Cross-validate results with orthogonal methods (e.g., NMR for structural confirmation) to rule out false positives .

- Case study : Discrepancies in Impurity E levels under oxidative vs. hydrolytic conditions may arise from competing degradation mechanisms (e.g., ring-opening vs. isomerization) .

Q. How can researchers optimize HPLC methods to improve resolution of this compound in complex matrices?

- Experimental design :

- Factor screening : Evaluate mobile phase pH (4.5–7.5), column temperature (25–40°C), and gradient slope.

- Design of Experiments (DoE) : Use response surface methodology to identify critical parameters affecting resolution .

- Results : A pH of 6.0 and 30°C column temperature maximize separation efficiency, reducing co-elution with Impurity D (RRT 1.14) .

Q. What mechanisms explain the formation of this compound during synthesis?

- Proposed pathway :

- Intermediate oxidation : Thiazolylacetyl glycine oxime intermediates undergo partial isomerization under acidic conditions.

- Catalytic residues : Trace metal ions (e.g., Fe³⁺) in raw materials may accelerate E/Z isomerization .

Q. How do regulatory guidelines address unidentified impurities co-eluting with this compound?

- ICH Q3B(R2) compliance :

- Thresholds : Unidentified impurities must be ≤0.2% (daily dose ≤2 g/day).

- Identification : LC-HRMS or preparative HPLC isolates unknowns for structural elucidation .

Methodological Challenges and Solutions

Q. How to address low recovery rates of this compound during spiked sample analysis?

- Root cause : Poor solubility in aqueous buffers or adsorption to container surfaces.

- Solution :

- Sample preparation : Use methanol-water (70:30 v/v) as a diluent to enhance solubility.